molecular formula C15H10F2N6O B15118962 2-[(3,4-difluorophenyl)methyl]-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one

2-[(3,4-difluorophenyl)methyl]-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one

Cat. No.: B15118962
M. Wt: 328.28 g/mol
InChI Key: FXZGUIJRZMEOLH-UHFFFAOYSA-N
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Description

2-[(3,4-difluorophenyl)methyl]-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a complex organic compound that features a combination of fluorinated phenyl, imidazole, and triazolopyrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-difluorophenyl)methyl]-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the 3,4-difluorophenylmethyl precursor, followed by the formation of the imidazole ring and the triazolopyrazine core. Common reagents used in these steps include fluorinated benzyl halides, imidazole derivatives, and triazolopyrazine intermediates. Reaction conditions often involve the use of polar solvents, elevated temperatures, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-difluorophenyl)methyl]-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The fluorinated phenyl ring and imidazole moiety can undergo substitution reactions to introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential pharmacological properties, such as antimicrobial or anticancer activity, can be explored for therapeutic applications.

    Industry: It may find use in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(3,4-difluorophenyl)methyl]-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to therapeutic effects. The precise molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine: This compound shares the fluorinated phenyl and imidazole moieties but lacks the triazolopyrazine core.

    Imidazole derivatives: Compounds containing the imidazole ring, such as metronidazole and omeprazole, have diverse biological activities and therapeutic applications.

    Triazolopyrazine derivatives: These compounds are known for their potential in medicinal chemistry, particularly as kinase inhibitors and antimicrobial agents.

Uniqueness

2-[(3,4-difluorophenyl)methyl]-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is unique due to its combination of fluorinated phenyl, imidazole, and triazolopyrazine moieties. This structural complexity may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H10F2N6O

Molecular Weight

328.28 g/mol

IUPAC Name

2-[(3,4-difluorophenyl)methyl]-8-imidazol-1-yl-[1,2,4]triazolo[4,3-a]pyrazin-3-one

InChI

InChI=1S/C15H10F2N6O/c16-11-2-1-10(7-12(11)17)8-23-15(24)22-6-4-19-13(14(22)20-23)21-5-3-18-9-21/h1-7,9H,8H2

InChI Key

FXZGUIJRZMEOLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN2C(=O)N3C=CN=C(C3=N2)N4C=CN=C4)F)F

Origin of Product

United States

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